molecular formula C11H14FNO3S B2734854 4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine CAS No. 825611-17-4

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine

Cat. No.: B2734854
CAS No.: 825611-17-4
M. Wt: 259.3
InChI Key: RICOPWBFTSJFPJ-UHFFFAOYSA-N
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Description

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine is an organic compound with the molecular formula C11H14FNO3S. It is characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a 4-fluoro-2-methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity and stability in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: Similar in structure but lacks the sulfonyl and morpholine groups.

    4-((4-Fluorophenyl)sulfonyl)morpholine: Similar but without the methyl group on the phenyl ring.

    4-((4-Methylphenyl)sulfonyl)morpholine: Similar but without the fluorine atom

Uniqueness

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine is unique due to the combination of the fluorine atom, methyl group, and sulfonyl-morpholine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-(4-fluoro-2-methylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICOPWBFTSJFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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